4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Description

The exact mass of the compound 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEXRIBHQSUANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338338 | |

| Record name | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-39-8 | |

| Record name | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-2-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: the electrophilic nitration of 3-methoxybenzotrifluoride and the nucleophilic aromatic substitution (SNAr) of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene. This guide delves into the mechanistic underpinnings of each route, provides detailed, step-by-step experimental protocols, and presents a comparative analysis to aid in the selection of the most appropriate method based on laboratory capabilities and desired outcomes. All presented data is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No. 344-39-8) is a substituted aromatic compound of significant interest in medicinal and materials chemistry.[1] Its unique electronic properties, stemming from the presence of a strongly electron-donating methoxy group and two powerful electron-withdrawing groups (nitro and trifluoromethyl), make it a versatile building block for the synthesis of more complex molecules.[2] The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of bioactive compounds.

This guide will explore the two most viable synthetic routes to this molecule, providing the necessary detail for their practical implementation in a laboratory setting. The discussion will not only focus on the procedural aspects but also on the chemical principles that govern these transformations, thereby offering a deeper understanding of the reaction dynamics.

Synthetic Methodologies

Two principal synthetic strategies are presented for the preparation of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. The choice between these methods will depend on factors such as the availability of starting materials, desired purity, and scalability.

Route 1: Electrophilic Aromatic Nitration of 3-Methoxybenzotrifluoride

This approach represents the most direct pathway to the target molecule, involving the nitration of the commercially available starting material, 3-methoxybenzotrifluoride.

The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3] The nitronium ion is then attacked by the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation re-establishes the aromaticity, yielding the nitroaromatic product.

The regiochemical outcome of the nitration of 3-methoxybenzotrifluoride is governed by the directing effects of the existing substituents:

-

Methoxy group (-OCH₃): An activating, ortho, para-director due to its strong +M (mesomeric) effect, which donates electron density to the ring at the positions ortho and para to itself.

-

Trifluoromethyl group (-CF₃): A deactivating, meta-director due to its strong -I (inductive) effect, which withdraws electron density from the ring.

In 3-methoxybenzotrifluoride, the methoxy group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The trifluoromethyl group at C1 directs to the C3 and C5 positions. The positions of activation and deactivation are therefore as follows:

-

C2: Activated by -OCH₃ (ortho), not significantly affected by -CF₃.

-

C4: Activated by -OCH₃ (ortho), meta to -CF₃ (favored).

-

C5: Deactivated by -CF₃ (meta), not significantly affected by -OCH₃.

-

C6: Activated by -OCH₃ (para), ortho to -CF₃ (disfavored due to steric hindrance and proximity to the deactivating group).

Based on this analysis, the nitration is predicted to occur predominantly at the C4 position , which is activated by the methoxy group and not deactivated by the trifluoromethyl group. This leads to the desired product, 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. A minor amount of the 6-nitro isomer may also be formed.

Sources

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene chemical properties

An In-depth Technical Guide to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic value of a molecular scaffold is measured by its versatility, reactivity, and the functional handles it presents. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a quintessential example of such a high-value intermediate. Its architecture, featuring a carefully orchestrated arrangement of electron-donating and electron-withdrawing groups, offers a rich playground for synthetic manipulation. This guide is structured not as a simple data sheet, but as a technical exploration into the core chemical properties of this compound. We will delve into its electronic nature, predictable reactivity, and spectroscopic signature, providing the foundational knowledge necessary for its effective utilization in complex synthetic campaigns. Our focus will be on the causality behind its properties—the "why" that empowers researchers to move from understanding to innovation.

Molecular Structure and Physicochemical Profile

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, registered under CAS number 25889-37-6, is a substituted aromatic compound with the molecular formula C₈H₆F₃NO₃.[1] The molecule consists of a benzene ring functionalized with three key substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃).

The strategic placement of these groups dictates the compound's electronic and steric properties. The trifluoromethyl and nitro groups are potent electron-withdrawing moieties, while the methoxy group is a strong electron-donating group through resonance. This electronic push-pull system renders the aromatic ring electron-deficient and activates it for specific transformations.

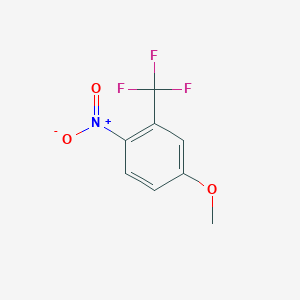

Caption: 2D Structure of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene.

Table 1: Core Physicochemical Properties This table summarizes the key physical and chemical identifiers for the compound.

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | [2] |

| CAS Number | 25889-37-6 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.135 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

| InChI Key | KCOIUQMLFCNNAP-UHFFFAOYSA-N | [2] |

Reactivity and Electronic Profile

The reactivity of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is dominated by the interplay of its functional groups. The potent electron-withdrawing nature of the -NO₂ and -CF₃ groups significantly influences the electron density of the aromatic ring.[1]

-

Electron-Withdrawing Effects : The nitro and trifluoromethyl groups are powerful σ- and π-acceptors. They pull electron density away from the benzene ring, making it electron-deficient. This deactivation is a critical feature, making the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions ortho and para to these groups.

-

Electron-Donating Effects : Conversely, the methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group inductively (-I effect). Its primary influence is to donate electron density into the ring, which can direct electrophilic aromatic substitution, although the strong deactivating effects of the other groups make such reactions challenging.

-

Key Reactive Site : The nitro group itself is a primary site for chemical transformation. Its reduction to an amine is one of the most valuable reactions for this class of compounds, as it unmasks a versatile functional group essential for building more complex molecules in drug discovery.

Caption: Logical flow of electronic effects on reactivity.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations | Rationale |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). A singlet for the methoxy group (-OCH₃) around 3.9 ppm. | The three aromatic protons are in unique chemical environments due to the substitution pattern. The methoxy protons are a singlet as they are not coupled to other protons.[3] |

| ¹³C NMR | Signals for 8 unique carbon atoms. Quaternary carbons attached to -CF₃ and -NO₂ will be downfield. The -CF₃ carbon will show a characteristic quartet due to C-F coupling. | The molecule is asymmetric, leading to 8 distinct carbon environments. Electron-withdrawing groups deshield adjacent carbons.[4][5] |

| ¹⁹F NMR | A single sharp singlet around -60 to -63 ppm. | The three fluorine atoms of the -CF₃ group are equivalent and not coupled to any nearby protons, resulting in a singlet. This is a highly characteristic signal for trifluoromethylarenes.[3][5] |

| IR Spectroscopy | Strong asymmetric and symmetric stretches for N-O in the nitro group (approx. 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹). Strong C-F stretches (approx. 1100-1300 cm⁻¹). C-O stretch for the methoxy group (approx. 1250 cm⁻¹). Aromatic C=C stretches (approx. 1450-1600 cm⁻¹). | These are characteristic absorption frequencies for nitro, trifluoromethyl, and methoxy-substituted aromatic compounds.[6] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 221. Characteristic fragmentation patterns including loss of -NO₂, -O, and -CH₃. | The molecular weight corresponds to the molecular formula C₈H₆F₃NO₃. Fragmentation follows established patterns for nitroaromatics and anisoles.[7][8] |

Role in Synthetic and Medicinal Chemistry

The true value of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene lies in its application as a versatile building block.[1] The presence of the trifluoromethyl group is particularly significant in drug design.

-

Metabolic Stability : The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation (e.g., P450 oxidation). This can significantly increase a drug candidate's half-life and bioavailability.[9]

-

Enhanced Lipophilicity : The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.[9]

-

Bioisosterism : The trifluoromethyl group can act as a bioisostere for other chemical groups, like a chlorine atom or an isopropyl group, allowing for fine-tuning of a molecule's steric and electronic properties.[9]

-

Synthetic Handle : The nitro group serves as a masked amine. Its reduction provides a nucleophilic center that is crucial for forming amide bonds, sulfonamides, or for participating in cross-coupling reactions, which are foundational transformations in the synthesis of complex pharmaceuticals and agrochemicals.[1] Nitroaromatic compounds are also key components of bioreductive prodrugs designed for gene-directed enzyme prodrug therapy (GDEPT), which targets low-oxygen (hypoxic) tumor environments.[10]

Proposed Synthetic Pathway

While specific vendor synthesis routes are proprietary, a plausible and logical pathway can be devised from commercially available precursors based on fundamental organic chemistry principles. A common strategy would involve the nitration of a suitable precursor.

Caption: Proposed workflow for the synthesis of the title compound.

Rationale : The methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. The position para to the methoxy group (C4) is sterically accessible and electronically activated, making it the most likely site for nitration.

Safety, Handling, and Storage

Comprehensive safety data for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is not publicly available.[1] Therefore, a conservative approach based on the known hazards of structurally related nitroaromatic and fluorinated compounds is mandatory. Compounds such as 1-(4-methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene are classified as harmful and irritants.[11]

Table 3: Anticipated Hazard Profile (Based on Related Compounds)

| Hazard Class | GHS Statement | Source (Related Compounds) |

| Acute Toxicity | H302: Harmful if swallowed | [11] |

| Acute Toxicity | H312: Harmful in contact with skin | [11] |

| Acute Toxicity | H332: Harmful if inhaled | [11] |

| Skin Irritation | H315: Causes skin irritation | [11][12][13] |

| Eye Irritation | H319: Causes serious eye irritation | [11][12][13] |

| Respiratory Irritation | H335: May cause respiratory irritation | [11][13] |

Protocol: Safe Handling and Storage

This protocol should be treated as a minimum standard. A site-specific risk assessment must be performed before any handling.

-

Engineering Controls : Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][14] Ensure an eyewash station and safety shower are immediately accessible.[15]

-

Personal Protective Equipment (PPE) :

-

Handling Procedures :

-

Storage :

-

Disposal :

Experimental Protocol: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation for this intermediate. The following is a representative protocol for this reaction.

Objective : To synthesize 4-Methoxy-2-(trifluoromethyl)aniline from 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene.

Materials :

-

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Reducing Agent : Add the reducing agent, typically iron powder (3-5 eq) or tin(II) chloride dihydrate (3-4 eq), to the solution.

-

Initiation : Add concentrated HCl or acetic acid dropwise to the stirring mixture. The reaction is often exothermic and may require an ice bath to control the temperature initially.

-

Reaction Progress : After the initial exotherm subsides, heat the mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching : Cool the reaction mixture to room temperature. Carefully basify the mixture by slowly adding a 5M NaOH solution until the pH is > 9. This step neutralizes the acid and precipitates metal hydroxides.

-

Workup - Extraction : Filter the mixture through a pad of celite to remove the metal salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing : Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude aniline can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Caption: Experimental workflow for nitro group reduction.

Conclusion

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is more than a simple chemical; it is a strategically designed intermediate that offers significant advantages to the synthetic and medicinal chemist. Its unique electronic architecture, characterized by the competing influences of powerful electron-withdrawing and donating groups, provides a platform for controlled chemical transformations. The presence of the metabolically robust and lipophilic trifluoromethyl group makes it an exceptionally valuable building block for developing next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is paramount for unlocking its full potential in research and development.

References

- Guidechem. (n.d.). 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 wiki.

- Fengchen Group. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications.

- PubChem. (n.d.). 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene.

- ChemicalBook. (n.d.). 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR spectrum.

- Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.

- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- American Chemical Society. (n.d.). Supporting Information.

- AK Scientific, Inc. (n.d.). 2-Isocyanato-1-methoxy-4-(trifluoromethyl)benzene Safety Data Sheet.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-methoxy-1-nitrobenzene.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.

- Angene Chemical. (2025). Safety Data Sheet - 2-Fluoro-4-methoxy-1-methylbenzene.

- PubChem. (n.d.). 1-Nitro-4-(trifluoromethoxy)benzene.

- The Royal Society of Chemistry. (n.d.). Supporting Information for ....

- NIST. (n.d.). Benzene, 4-methoxy-1-methyl-2-nitro-.

- J&K Scientific. (n.d.). 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.

- NIST. (n.d.). Benzene, 4-methoxy-2-methyl-1-nitro-.

- NIH. (n.d.). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

- ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase....

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. rsc.org [rsc.org]

- 4. 4-(Trifluoromethoxy)nitrobenzene(713-65-5) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 4-methoxy-1-methyl-2-nitro- [webbook.nist.gov]

- 8. Benzene, 4-methoxy-2-methyl-1-nitro- [webbook.nist.gov]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia | MDPI [mdpi.com]

- 11. 1-(4-Methoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene | C14H10F3NO4 | CID 2775271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. angenechemical.com [angenechemical.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. Among the vast arsenal of fluorinated building blocks, 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS Number: 344-39-8) has emerged as a compound of significant interest.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, synthesis, reactivity, and its burgeoning role in the innovative field of targeted protein degradation.

With a molecular formula of C₈H₆F₃NO₃ and a molecular weight of 221.13 g/mol , this compound, also known by synonyms such as 4-Nitro-3-(trifluoromethyl)anisole and 5-Methoxy-2-nitrobenzotrifluoride, presents a unique combination of functional groups that render it a valuable precursor for complex molecular architectures.[1] The presence of an electron-donating methoxy group, alongside the strongly electron-withdrawing nitro and trifluoromethyl groups, creates a distinct electronic profile on the benzene ring, influencing its reactivity and making it a versatile intermediate in multi-step synthetic pathways.

Core Chemical Identity and Physicochemical Profile

Correctly identifying a chemical compound is the bedrock of sound scientific research. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is uniquely identified by its CAS number: 344-39-8 .[1] It is crucial to distinguish it from its isomer, 4-methoxy-2-nitro-1-(trifluoromethyl)benzene (CAS 25889-37-6), as the relative positions of the substituents dramatically alter the molecule's properties and reactivity.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| IUPAC Name | 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene | N/A |

| CAS Number | 344-39-8 | [1] |

| Molecular Formula | C₈H₆F₃NO₃ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Appearance | Reported as liquid or solid | [2] |

| Boiling Point | 275.7 °C at 760 mmHg | N/A |

| Density | 1.392 g/cm³ | [2] |

| Refractive Index | 1.471 | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Room temperature, in a dry, well-ventilated place | [1] |

Synthesis and Mechanistic Considerations

The reaction would typically employ a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The directing effects of the substituents on the starting material are key to achieving the desired regioselectivity. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. Starting with 3-(trifluoromethyl)anisole, the powerful activating and directing effect of the methoxy group would likely favor nitration at the C4 position (para to the methoxy group), leading to the desired product.

Spectroscopic Characterization

For unambiguous identification and quality control, a thorough analysis of the compound's spectroscopic data is essential. While a comprehensive, publicly available dataset is limited, predicted spectra can provide valuable guidance for researchers.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic nature and relative positions of the three substituents.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization. A single peak corresponding to the -CF₃ group would be expected, with its chemical shift providing information about the electronic environment of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-O stretching of the methoxy group, and vibrations associated with the trifluoromethyl group and the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with a fragmentation pattern that can be used to confirm the structure.

Reactivity and Chemical Properties: A Versatile Synthetic Intermediate

The reactivity of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is governed by the interplay of its functional groups. The nitro group is a strong deactivating group for electrophilic aromatic substitution, but it also makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

The nitro group can be readily reduced to an amine, providing a key synthetic handle for further functionalization. This transformation opens up a wide range of subsequent reactions, such as diazotization, amide bond formation, and the synthesis of various heterocyclic systems. This reactivity is central to its utility as a building block in drug discovery.

Application in Targeted Protein Degradation: A New Frontier in Therapeutics

One of the most exciting applications of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is its use as a protein degrader building block .[1] Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes small molecules, such as Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6]

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene serves as a valuable starting material for the synthesis of the target-binding portion of a PROTAC. The nitro group can be reduced to an amine, which can then be further elaborated to create a ligand that specifically binds to the protein of interest. The trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability of the final PROTAC molecule.

Safety and Handling: A Commitment to Laboratory Safety

Hazard Identification:

-

Nitroaromatic compounds are often classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.

-

They can cause skin and eye irritation.[7]

-

May cause respiratory irritation.[7]

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

In case of skin contact: Wash off with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion: A Building Block with a Bright Future

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene represents more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique structural features provide a versatile platform for the synthesis of complex molecules with tailored biological activities. As the field of targeted protein degradation continues to expand, the demand for well-characterized and strategically functionalized building blocks like this will undoubtedly grow. This guide provides a foundational understanding for researchers and scientists to effectively and safely utilize this compound in their pursuit of novel therapeutics.

References

-

Chemie-Wörterbuch. (n.d.). 344-39-8 4-METOXI-1-NITRO-2-TRIFLUOROMETIL-BENCENO. Retrieved January 12, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Nitro-3-(trifluoromethyl)aniline in Modern Chemical Synthesis. Retrieved January 12, 2026, from [Link]

-

St. John's University. (n.d.). 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, min 98%, 100 grams. Retrieved January 12, 2026, from [Link]

-

Zhang, X., et al. (2021). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Medicinal Research Reviews, 41(4), 1833-1875. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Page loading... [guidechem.com]

- 3. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. CAS No. 344-39-8 Specifications | Ambeed [ambeed.com]

Molecular weight of C8H6F3NO3

An In-Depth Technical Guide to the Molecular Weight of C₈H₆F₃NO₃ and Related Compounds

Executive Summary

The precise molecular weight of a chemical compound is a fundamental physical constant that serves as the bedrock for its identification, characterization, and application in scientific research, particularly within drug development and materials science. This guide provides a comprehensive, in-depth analysis of the molecular weight corresponding to the chemical formula C₈H₆F₃NO₃. We will dissect the theoretical calculation from first principles, outline robust experimental verification methodologies using high-resolution mass spectrometry (HRMS), and discuss the critical importance of this parameter. Furthermore, this guide will address a likely related compound, 4-(Trifluoromethoxy)nitrobenzene (C₇H₄F₃NO₃), which is frequently encountered in synthetic chemistry, to provide a practical, field-proven case study. This dual approach ensures a thorough understanding of both the specific user query and its broader context in applied chemical science.

Introduction: The Foundational Importance of Molecular Weight

In the realm of molecular science, the identity of a substance is inextricably linked to its mass. The molecular weight (MW) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a cornerstone metric, essential for stoichiometric calculations in chemical synthesis, quantitative analysis, and for confirming the identity of newly synthesized molecules. For researchers in drug discovery, an accurate molecular weight is non-negotiable; it is the first checkpoint in confirming that the correct molecule has been synthesized before committing to costly and time-consuming biological assays.

This guide focuses on the nitrogenous and fluorinated organic compound represented by the formula C₈H₆F₃NO₃. The presence of a trifluoromethyl or trifluoromethoxy group is of particular interest, as these moieties are known to significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and membrane permeability.

Part 1: Theoretical Determination of Molecular Weight for C₈H₆F₃NO₃

The theoretical molecular weight is calculated by summing the atomic weights of the constituent atoms in the molecular formula. This calculation relies on the standardized atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

Principle of Calculation

The molecular weight (MW) is derived using the following formula:

MW = Σ (nᵢ × AWᵢ)

where:

-

nᵢ is the number of atoms of element i.

-

AWᵢ is the standard atomic weight of element i.

Standard Atomic Weights

The calculation for C₈H₆F₃NO₃ requires the atomic weights of Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen.

| Element | Symbol | Number of Atoms (n) | Standard Atomic Weight ( g/mol ) |

| Carbon | C | 8 | 12.011 |

| Hydrogen | H | 6 | 1.008 |

| Fluorine | F | 3 | 18.998 |

| Nitrogen | N | 1 | 14.007 |

| Oxygen | O | 3 | 15.999 |

Step-by-Step Calculation

-

Carbon (C): 8 atoms × 12.011 g/mol = 96.088 g/mol

-

Hydrogen (H): 6 atoms × 1.008 g/mol = 6.048 g/mol

-

Fluorine (F): 3 atoms × 18.998 g/mol = 56.994 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

Total Molecular Weight: 96.088 + 6.048 + 56.994 + 14.007 + 47.997 = 221.134 g/mol

Therefore, the theoretical molecular weight of a compound with the formula C₈H₆F₃NO₃ is 221.134 g/mol .

Part 2: A Practical Case Study: 4-(Trifluoromethoxy)nitrobenzene (C₇H₄F₃NO₃)

While C₈H₆F₃NO₃ is a valid chemical formula, a more commonly referenced compound with similar constituent atoms is 4-(Trifluoromethoxy)nitrobenzene, which has the formula C₇H₄F₃NO₃. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its established properties provide an excellent framework for discussing experimental verification.

-

Common Synonyms: 1-Nitro-4-(trifluoromethoxy)benzene[5]

The discrepancy in formula (C8 vs. C7 and H6 vs. H4) highlights the importance of experimental verification to distinguish between potential homologs or related structures.

Caption: Structure of 4-(Trifluoromethoxy)nitrobenzene.

Part 3: Experimental Verification via High-Resolution Mass Spectrometry

Theoretical calculations provide an expected value, but only empirical data can confirm a compound's identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the precise molecular weight of a compound, allowing for the calculation of its elemental formula.

Causality: Why HRMS is Essential

Standard mass spectrometry provides the mass-to-charge ratio (m/z) as an integer value. In contrast, HRMS measures m/z to four or more decimal places. This precision is crucial because it allows for the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For example, the exact mass of Carbon-12 is 12.0000, while that of four Hydrogen-1 atoms is 4.0313. HRMS can easily distinguish these minute differences, providing unequivocal formula confirmation.

Caption: Workflow of High-Resolution Mass Spectrometry.

Self-Validating HRMS Protocol for C₈H₆F₃NO₃

This protocol is designed to be self-validating through the use of an internal calibrant and rigorous data acceptance criteria.

Objective: To determine the accurate mass of the molecular ion of C₈H₆F₃NO₃ and confirm its elemental composition.

Materials:

-

Sample of C₈H₆F₃NO₃

-

LC-MS grade Acetonitrile and Water

-

LC-MS grade Formic Acid

-

Calibrant solution appropriate for the mass spectrometer and ionization mode

-

High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap or Synapt G2-Si TOF)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in Acetonitrile.

-

Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of Acetonitrile:Water with 0.1% Formic Acid. The acid is added to promote protonation for positive ion mode analysis ([M+H]⁺).

-

Causality: Dilution prevents detector saturation and ion suppression. Formic acid provides a source of protons, enhancing the signal of the desired molecular ion.

-

-

Instrument Calibration:

-

Perform a routine calibration of the mass spectrometer using the manufacturer-provided calibrant solution.

-

Trustworthiness: This step ensures the m/z axis is accurate across the entire mass range, forming the basis for all subsequent measurements.

-

-

Data Acquisition (Direct Infusion):

-

Introduce the working solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, scanning a mass range that brackets the expected molecular ion (e.g., m/z 100-500). The expected [M+H]⁺ ion for C₈H₆F₃NO₃ is m/z 222.0423.

-

Set the instrument resolution to >60,000 to ensure accurate mass measurement.

-

Expertise: Direct infusion provides a steady stream of ions, improving signal averaging and mass accuracy compared to a rapid chromatographic peak.

-

-

Data Analysis and Validation:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Using the instrument software, calculate the elemental composition based on the measured accurate mass.

-

Acceptance Criterion: The measured mass must be within 5 ppm (parts per million) of the theoretical exact mass.

-

Theoretical Exact Mass of [C₈H₆F₃NO₃ + H]⁺ = 222.0423 Da

-

PPM Error = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

-

-

Trustworthiness: A low ppm error provides high confidence that the detected ion corresponds to the proposed elemental formula and not an isobaric interference.

-

Part 4: Significance in Scientific and Drug Development Contexts

An accurate molecular weight is more than a simple physical constant; it is a critical data point that impacts multiple stages of research and development.

-

Compound Identity and Purity: It provides the primary confirmation that a chemical synthesis has yielded the desired product. Any deviation from the expected mass signals impurities or an incorrect product.

-

Reaction Monitoring: In synthetic chemistry, mass spectrometry can be used to track the progress of a reaction by observing the disappearance of reactant ions and the appearance of product ions.

-

"Rule of Five" Compliance: In drug development, Lipinski's Rule of Five uses molecular weight (<500 Da) as a key predictor of a compound's oral bioavailability. Accurate MW is essential for this preliminary screening.

-

Proteomics and Metabolomics: In systems biology, HRMS is used to identify thousands of proteins and metabolites from complex biological samples based on their accurate masses, enabling a deeper understanding of cellular processes.

The presence of the trifluoromethyl or trifluoromethoxy group in compounds like C₈H₆F₃NO₃ or C₇H₄F₃NO₃ is a common strategy in medicinal chemistry to improve a drug candidate's profile. Verifying the successful incorporation of this group via accurate mass measurement is a routine and vital step in the synthesis of novel therapeutic agents.

Conclusion

The molecular weight of the compound with the formula C₈H₆F₃NO₃ is theoretically calculated to be 221.134 g/mol . However, this theoretical value demands rigorous experimental confirmation, for which High-Resolution Mass Spectrometry stands as the definitive analytical technique. The detailed protocol provided in this guide offers a robust, self-validating framework for researchers to obtain high-confidence data. By understanding both the theoretical underpinnings and the practical application of molecular weight determination, scientists and drug development professionals can ensure the integrity of their research, accelerating the pace of discovery and innovation.

References

- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. (n.d.). Google Cloud.

- 4-(Trifluoromethoxy)nitrobenzene | CAS No- 713-65-5. (n.d.). Simson Pharma Limited.

- 4-(Trifluoromethoxy)nitrobenzene | CAS 713-65-5. (n.d.). Santa Cruz Biotechnology.

- 4-(Trifluoromethoxy)nitrobenzene. (n.d.). Fluorochem.

- 4-(Trifluoromethoxy)nitrobenzene | 713-65-5. (n.d.). ChemicalBook.

- 4-(trifluoromethoxy)nitrobenzene Cas No.713-65-5. (n.d.). Henan Allgreen Chemical Co., Ltd.

- The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1-Nitro-4-(trifluoromethoxy)benzene. (n.d.). Chem-Impex.

- 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3. (n.d.). PubChem.

- Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. (2021). Quick Company.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-(Trifluoromethoxy)nitrobenzene | 713-65-5 [chemicalbook.com]

- 6. Customized 4-(trifluoromethoxy)nitrobenzene Cas No.713-65-5 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 7. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]

Starting materials for 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

Introduction

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene (CAS No: 25889-37-6), also known as 4-methoxy-2-nitro-α,α,α-trifluorotoluene, is a key chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its molecular structure, featuring a trifluoromethyl group, a nitro group, and a methoxy group on a benzene ring, imparts strong electron-withdrawing properties that make it a versatile building block for more complex molecules.[1]

This guide provides an in-depth analysis of the principal synthetic pathways to this compound, with a core focus on the selection of starting materials and the chemical logic underpinning the chosen routes. We will explore two primary, field-proven strategies: the methylation of a phenolic precursor and the nucleophilic aromatic substitution on a halogenated precursor. A comparative analysis will be provided to assist researchers and process chemists in selecting the optimal route based on factors such as precursor availability, reaction efficiency, and scalability.

Core Synthesis Pathway 1: Methylation of a Phenolic Precursor

This strategy represents a robust and highly effective method, building the target molecule from a pre-functionalized phenol. The key transformation is a Williamson ether synthesis, a classic and reliable method for forming ethers.

Starting Material: 4-Nitro-3-(trifluoromethyl)phenol

The primary starting material for this pathway is 4-Nitro-3-(trifluoromethyl)phenol (CAS No: 88-30-2).[2] This compound already contains the necessary nitro and trifluoromethyl groups in the correct relative positions (para and meta, respectively, to the hydroxyl group). The final step is the straightforward methylation of the acidic phenolic hydroxyl group.

Rationale for Pathway Selection: The synthesis leverages the high acidity of the phenolic proton, which is increased by the electron-withdrawing effects of the para-nitro and meta-trifluoromethyl groups. This facilitates deprotonation to form a stable phenoxide anion, which is a potent nucleophile for the subsequent methylation step. This route often results in high yields and excellent purity, as the reaction is highly specific to the phenolic hydroxyl group.

Synthesis of the Phenolic Precursor: The precursor, 4-Nitro-3-(trifluoromethyl)phenol, can be prepared from 3-(trifluoromethyl)-4-nitroaniline. The synthesis involves the diazotization of the aniline followed by hydrolysis of the resulting diazonium salt. A notable improvement in this hydrolysis involves conducting the reaction in a boiling mixture of xylene and an aqueous copper sulfate solution, which has been shown to produce exceptionally high yields of the desired phenol.[3]

Detailed Experimental Protocol: Methylation of 4-Nitro-3-(trifluoromethyl)phenol

Objective: To synthesize 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene via Williamson ether synthesis.

Materials:

-

4-Nitro-3-(trifluoromethyl)phenol

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Stir the suspension vigorously at room temperature for 20 minutes.

-

Add dimethyl sulfate (1.2 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization to obtain pure 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene.

Mechanistic Visualization: Williamson Ether Synthesis

The mechanism involves two key steps: the deprotonation of the phenol by the base (K₂CO₃) to form the nucleophilic phenoxide, followed by the SN2 attack of the phenoxide on the methylating agent (dimethyl sulfate).

Caption: Mechanism of Williamson Ether Synthesis for Phenol Methylation.

Core Synthesis Pathway 2: Nucleophilic Aromatic Substitution (SNAr)

An alternative and equally powerful strategy involves the displacement of a leaving group, typically a halide, from an activated aromatic ring using a strong nucleophile.

Starting Material: 4-Chloro-1-nitro-2-(trifluoromethyl)benzene

The key precursor for this route is 4-Chloro-1-nitro-2-(trifluoromethyl)benzene. In this molecule, the chlorine atom is positioned ortho to the nitro group and para to the trifluoromethyl group. Both of these are potent electron-withdrawing groups that strongly activate the aromatic ring towards nucleophilic attack, specifically at the carbon bearing the chlorine atom.

Rationale for Pathway Selection: The SNAr reaction is highly efficient for substrates with strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (like a halogen). The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex. This pathway is often favored in industrial settings due to the potential for lower-cost starting materials and straightforward reaction conditions.

Synthesis of the Halo Precursor: The starting material, 4-Chloro-1-nitro-2-(trifluoromethyl)benzene, can be synthesized by the nitration of 3-chlorobenzotrifluoride. This reaction involves treating 3-chlorobenzotrifluoride with a mixture of concentrated nitric and sulfuric acids.[4]

Detailed Experimental Protocol: Methoxylation via SNAr

Objective: To synthesize 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene via nucleophilic aromatic substitution.

Materials:

-

4-Chloro-1-nitro-2-(trifluoromethyl)benzene

-

Sodium methoxide (NaOCH₃), solution in methanol or solid

-

Methanol (anhydrous) or Dimethylformamide (DMF)

-

Ammonium chloride (NH₄Cl), saturated solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous methanol or DMF.

-

Add sodium methoxide (1.5 eq) to the solution portion-wise at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield pure 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene.

Mechanistic Visualization: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process: nucleophilic addition to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Analysis of Synthetic Pathways

The choice between these two primary pathways depends on several factors relevant to a research or drug development setting.

| Feature | Pathway 1: Methylation of Phenol | Pathway 2: SNAr of Halide |

| Starting Material | 4-Nitro-3-(trifluoromethyl)phenol | 4-Chloro-1-nitro-2-(trifluoromethyl)benzene |

| Key Reagents | K₂CO₃, Dimethyl sulfate (or MeI) | Sodium methoxide |

| Reaction Conditions | Mild (reflux in acetone) | Mild (room temp to 60 °C) |

| Key Advantages | High selectivity, often cleaner reaction, utilizes well-established, high-yield chemistry. | Potentially uses more accessible/cheaper halo-aromatic precursors. Excellent for activated systems. |

| Potential Drawbacks | Requires synthesis of the specific phenolic precursor. Use of highly toxic dimethyl sulfate. | Requires synthesis of the specific halo-aromatic precursor. Sodium methoxide is moisture-sensitive. |

| Scalability | Generally good, but handling of dimethyl sulfate requires stringent engineering controls. | Excellent, often preferred for large-scale industrial synthesis. |

Discussion on Alternative Routes: The Challenge of Direct Nitration

A seemingly straightforward approach would be the direct nitration of a methoxybenzotrifluoride isomer. However, this route is complicated by issues of regioselectivity, governed by the directing effects of the existing substituents.

Consider the nitration of the most logical precursor, 3-methoxybenzotrifluoride :

-

Methoxy group (-OCH₃): A powerful activating, ortho, para-director.

-

Trifluoromethyl group (-CF₃): A powerful deactivating, meta-director.

The activating -OCH₃ group at position 3 dominates, directing the incoming electrophile (NO₂⁺) to positions 2, 4, and 6. The deactivating -CF₃ group at position 1 directs to position 5. The result is a mixture of isomers, primarily 4-nitro and 6-nitro products, with the desired 2-nitro isomer (the precursor to our target) being a minor product due to steric hindrance from the adjacent -CF₃ group. Isolating the desired isomer from this mixture is often inefficient and low-yielding, making this route less synthetically useful.

Caption: Conflicting directing effects lead to poor regioselectivity in direct nitration.

Conclusion

For the synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, selecting a synthetic strategy that avoids problematic regioselectivity is paramount. The two most effective and reliable approaches begin with starting materials where the critical trifluoromethyl and nitro/amino/halo groups are already in the desired positions. Both the methylation of 4-nitro-3-(trifluoromethyl)phenol and the nucleophilic aromatic substitution of 4-chloro-1-nitro-2-(trifluoromethyl)benzene represent high-yield, logical, and scalable pathways. The ultimate choice between them will depend on the specific economic and logistical considerations of the research or development team, including the cost and availability of precursors and the safety infrastructure required to handle key reagents.

References

- Vertex AI Search. The Role of 3-Methoxy-5-nitrobenzotrifluoride in Modern ...

- Guidechem. How to Prepare 4-Nitro-3-trifluoromethyl Aniline? - FAQ.

- Guidechem. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 wiki.

- Google Patents. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

PubChem. 4-Nitro-3-trifluoromethylphenol. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is a substituted aromatic compound with the chemical formula C₈H₆F₃NO₃. Its synthesis is a prime example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis mechanism, a detailed experimental protocol, and the underlying scientific principles that govern this transformation.

Core Synthesis Mechanism: Electrophilic Aromatic Nitration

The synthesis of 4-methoxy-1-nitro-2-(trifluoromethyl)benzene is achieved through the nitration of 3-(trifluoromethyl)anisole. This reaction is a classic example of electrophilic aromatic substitution, where a nitro group (-NO₂) is introduced onto the benzene ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The mechanism proceeds in two key stages:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack and Aromatization: The electron-rich aromatic ring of 3-(trifluoromethyl)anisole attacks the nitronium ion. This is followed by the loss of a proton to restore the aromaticity of the ring, yielding the final product.

Caption: Mechanism of Electrophilic Aromatic Nitration.

Regioselectivity: The Directing Effects of Substituents

The position of the incoming nitro group is dictated by the directing effects of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups already present on the benzene ring.

-

Methoxy Group (-OCH₃): This is an activating group and an ortho, para-director. It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.

-

Trifluoromethyl Group (-CF₃): This is a deactivating group and a meta-director. It withdraws electron density from the ring through a strong inductive effect, making the ring less reactive and directing incoming electrophiles to the meta position relative to itself.

In the case of 3-(trifluoromethyl)anisole, the powerful ortho, para-directing effect of the methoxy group overrides the meta-directing effect of the trifluoromethyl group. This leads to the preferential formation of the 4-nitro isomer (para to the methoxy group and ortho to the trifluoromethyl group).

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4-methoxy-1-nitro-2-(trifluoromethyl)benzene.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-(Trifluoromethyl)anisole | 176.14 | 10.0 g | 1.0 |

| Concentrated Nitric Acid (68%) | 63.01 | ~5.0 mL | ~1.5 |

| Concentrated Sulfuric Acid (98%) | 98.08 | ~10.0 mL | - |

| Ice Water | 18.02 | ~100 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| 5% Sodium Bicarbonate Solution | 84.01 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to concentrated nitric acid with continuous stirring. Maintain the temperature of the mixture below 10°C.

-

Addition of the Substrate: To the chilled nitrating mixture, add 3-(trifluoromethyl)anisole dropwise over a period of 30 minutes, ensuring the reaction temperature does not exceed 10°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. Subsequently, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture into a beaker containing approximately 100 mL of ice water. This will cause the product to precipitate.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis.

Causality Behind Experimental Choices

-

Use of Concentrated Acids: Concentrated sulfuric acid is a strong dehydrating agent and is crucial for the formation of the nitronium ion from nitric acid.

-

Low-Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the substrate is critical to prevent over-nitration (the addition of multiple nitro groups) and to minimize the formation of undesired side products.

-

Work-up with Ice Water: Pouring the reaction mixture into ice water serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in water.

-

Washing with Sodium Bicarbonate: This step is essential to neutralize any residual acids from the reaction mixture, which could otherwise interfere with subsequent steps or degrade the product.

Trustworthiness and Self-Validating Systems

The described protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The purity of the final product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point and clean NMR and GC-MS spectra are indicative of a pure compound.

References

- EP0129528B1: Process for the preparation of nitro-substituted benzotrifluoride compounds.

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

An In-Depth Technical Guide to the Physical Properties of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, identified by the CAS Number 344-39-8, is a substituted aromatic compound with significant potential in medicinal chemistry and materials science.[1][2] Its unique trifluoromethyl, methoxy, and nitro functional groups impart distinct electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling precise control over reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of this compound, details the methodologies for their determination, and offers insights into the scientific principles governing these properties.

Core Physical Characteristics

A summary of the key physical properties of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is presented below. It is important to note that while some properties have been experimentally determined and reported, others, such as the melting point, are not consistently documented in publicly available literature, indicating a potential area for further experimental investigation.

| Property | Value | Source(s) |

| CAS Number | 344-39-8 | [1][2] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][2] |

| Molecular Weight | 221.13 g/mol | [1] |

| Boiling Point | 275.7 °C at 760 mmHg | [1] |

| Density | 1.392 g/cm³ | [1] |

| Refractive Index | 1.471 (Predicted) | [1] |

| Melting Point | No data available |

Elucidation of Physical Properties: Experimental Methodologies

The determination of the physical properties of a compound like 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a cornerstone of its chemical characterization. The following sections detail the standard experimental protocols for measuring these key parameters, emphasizing the principles that ensure data accuracy and reliability.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Experimental Protocol:

A common and effective method for melting point determination is the capillary tube method.

-

Sample Preparation: A small amount of finely powdered, dry 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

Causality and Self-Validation: A narrow melting point range (typically less than 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range. This intrinsic relationship allows the protocol to be self-validating; a broad melting range immediately signals the presence of impurities, prompting further purification.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is another fundamental physical constant.

Experimental Protocol:

The Thiele tube method is a classic and reliable technique for determining the boiling point of small quantities of liquid.

-

Sample Preparation: A small volume (a few milliliters) of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution through convection.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed.

-

Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Causality and Self-Validation: This method relies on the principle that the vapor pressure of the liquid inside the capillary equals the external pressure at the boiling point. The cessation of bubbling and the entry of the liquid into the capillary precisely mark this equilibrium point. The reproducibility of this measurement in repeated trials serves as a self-validating check on the accuracy of the determination.

Caption: Workflow for Boiling Point Determination.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for designing reaction media, extraction procedures, and crystallization protocols.

Experimental Protocol:

A systematic approach is employed to determine the solubility of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene.

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, and hexane).

-

Qualitative Determination: A small, measured amount of the compound is added to a test tube containing a specific volume of the solvent. The mixture is agitated at a constant temperature. Visual observation determines if the compound dissolves completely, is partially soluble, or is insoluble.

-

Quantitative Determination (Optional): For more precise measurements, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the dissolved solute is determined.

Causality and the "Like Dissolves Like" Principle: The solubility of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is governed by its molecular structure. The presence of the polar nitro and methoxy groups suggests potential solubility in polar solvents, while the nonpolar benzene ring and the trifluoromethyl group may contribute to solubility in less polar organic solvents. By systematically testing a range of solvents, a comprehensive solubility profile can be established, which is internally consistent with the compound's structure.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules.

-

¹H NMR (Proton NMR): The proton NMR spectrum would provide information about the number and types of hydrogen atoms in the molecule. The aromatic protons would appear as a complex multiplet, and the methoxy protons would be a distinct singlet.

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the benzene ring, the methoxy group, and the trifluoromethyl group.

The absence of readily available experimental NMR data for this specific isomer highlights a gap in the current chemical literature and presents an opportunity for further research to fully characterize this compound.

Conclusion

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a compound of growing interest with a distinct set of physical properties that are crucial for its application in scientific research and development. While key parameters such as boiling point and density have been reported, a definitive experimental melting point and comprehensive spectral data remain to be fully documented. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of these properties, ensuring the high standards of scientific integrity required in research and drug development. Further experimental work to fully characterize this compound would be a valuable contribution to the chemical sciences.

References

-

BuyersGuideChem. (n.d.). Supplier CAS No 344-39-8. Retrieved from [Link]

-

Chemie-Wörterbuch. (n.d.). 344-39-8 4-METOXI-1-NITRO-2-TRIFLUOROMETIL-BENCENO. Retrieved from [Link]

-

MOLBASE. (n.d.). 4-methoxy-1-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

Struchem. (n.d.). 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a deep understanding of this compound's behavior in various organic media. This document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility, predictive insights, and detailed methodologies for empirical determination.

Introduction: The Significance of Solubility for a Key Synthetic Building Block

4-Methoxy-1-nitro-2-(trifluoromethyl)benzene is a substituted aromatic compound featuring a combination of functional groups that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility as a building block is fundamentally linked to its solubility, which dictates the choice of reaction media, purification strategies (such as crystallization), and formulation approaches. The molecule's structure, characterized by a benzene ring substituted with a methoxy group, a nitro group, and a trifluoromethyl group, presents a unique and informative case study in solubility principles.[1] Understanding its solubility profile is therefore not merely an academic exercise but a critical step in process development and optimization.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, a solid at room temperature, the key structural features are:

-

Benzene Ring: A nonpolar, hydrophobic core.

-

Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

-

Nitro Group (-NO₂): A strongly polar and electron-withdrawing group, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic group that contributes to the molecule's overall polarity.

The presence of both a nonpolar aromatic ring and multiple polar functional groups suggests that the solubility of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene will be highly dependent on the nature of the chosen organic solvent.[2][3] The fundamental principle guiding this is "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4][5][6]

Predicting Solubility: A Theoretical Framework

A systematic approach to selecting a suitable solvent can be guided by considering the different classes of organic solvents and their potential interactions with the functional groups of 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene.

The Role of Solvent Polarity

The polarity of a solvent is a crucial determinant of its ability to dissolve a given solute.[3] Organic solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak van der Waals forces.[7] The nonpolar benzene ring of the solute will have a favorable interaction with these solvents. However, the strongly polar nitro and trifluoromethyl groups will be poorly solvated, likely limiting overall solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but lack acidic protons for hydrogen bonding.[7] They are effective at solvating polar functional groups through dipole-dipole interactions. Solvents in this category are expected to be good candidates for dissolving 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene, as they can interact favorably with the nitro and methoxy groups without being repelled by the nonpolar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol, Acetic Acid): These solvents have both a significant dipole moment and the ability to act as hydrogen bond donors.[8][9] While they can act as hydrogen bond acceptors for the nitro and methoxy groups of the solute, their strong hydrogen bonding network with themselves may need to be disrupted for solvation to occur.[10][11] Solubility in these solvents is expected to be moderate to good, depending on the balance of interactions.

Hydrogen Bonding